(3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride
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Overview
Description
(3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a carboximidoyl chloride group, and a methoxyethylamino substituent. These structural features contribute to its reactivity and potential utility in chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring.
Introduction of the Carboximidoyl Chloride Group: This step involves the reaction of the oxadiazole intermediate with a chlorinating agent, such as thionyl chloride, to introduce the carboximidoyl chloride group.
Attachment of the Methoxyethylamino Group: This step involves the nucleophilic substitution of the carboximidoyl chloride group with a methoxyethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The carboximidoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carboximidoyl chloride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to its carboximidoyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Compared to similar compounds, (3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride is unique due to its combination of an oxadiazole ring and a carboximidoyl chloride group.
Properties
Molecular Formula |
C6H9ClN4O3 |
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Molecular Weight |
220.61 g/mol |
IUPAC Name |
(3E)-N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride |
InChI |
InChI=1S/C6H9ClN4O3/c1-13-3-2-8-6-4(5(7)9-12)10-14-11-6/h12H,2-3H2,1H3,(H,8,11)/b9-5+ |
InChI Key |
CJKQNSAIXIFSOF-WEVVVXLNSA-N |
Isomeric SMILES |
COCCNC1=NON=C1/C(=N\O)/Cl |
Canonical SMILES |
COCCNC1=NON=C1C(=NO)Cl |
Origin of Product |
United States |
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